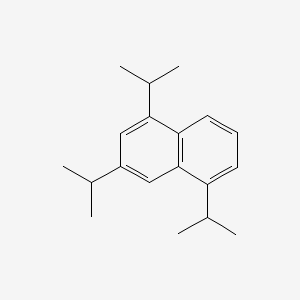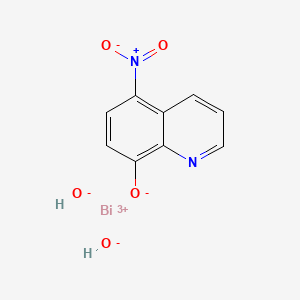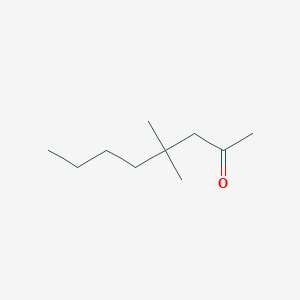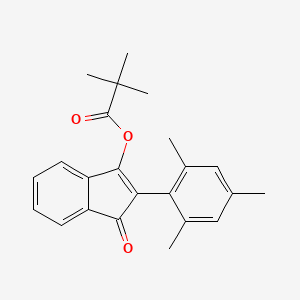
5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide is a heterocyclic organic compound It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide typically involves the bromination of 1,3-dimethyluracil. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also helps in minimizing human error and ensuring consistent quality.
化学反応の分析
Types of Reactions
5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyano, and methoxy derivatives.
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
科学的研究の応用
5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting key enzymes involved in viral replication or cancer cell proliferation. The bromine atom enhances the compound’s ability to form strong interactions with the active sites of these enzymes, thereby blocking their activity. The compound’s pyrimidine ring structure allows it to mimic natural nucleotides, facilitating its incorporation into biological systems.
類似化合物との比較
Similar Compounds
5-Fluoro-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide: Similar structure but with a fluorine atom instead of bromine.
5-Chloro-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide: Similar structure but with a chlorine atom instead of bromine.
1,3-Dimethyluracil: The parent compound without any halogen substitution.
Uniqueness
5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in nucleophilic substitution reactions compared to its fluoro and chloro counterparts. Additionally, the bromine atom enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry.
特性
CAS番号 |
38353-08-1 |
|---|---|
分子式 |
C6H8Br2N2O |
分子量 |
283.95 g/mol |
IUPAC名 |
5-bromo-1,3-dimethylpyrimidin-3-ium-2-one;bromide |
InChI |
InChI=1S/C6H8BrN2O.BrH/c1-8-3-5(7)4-9(2)6(8)10;/h3-4H,1-2H3;1H/q+1;/p-1 |
InChIキー |
VTERDXRIMZGWPG-UHFFFAOYSA-M |
正規SMILES |
CN1C=C(C=[N+](C1=O)C)Br.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)

![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)









![N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate](/img/structure/B14669209.png)

